Amorphigenin
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Overview
Description
Amorphigenin is a rotenoid compound which exhibits a strong larvicidal activity.
Scientific Research Applications
Inhibition of Osteoclast Differentiation
Amorphigenin, isolated from Amorpha Fruticosa, demonstrates potential in inhibiting osteoclast differentiation. This effect is based on the down-regulation of c-Fos and NFATc1 and the inhibition of RANKL-induced p38 and NF-κB pathways. Notably, amorphigenin protected against bone loss induced by inflammation in a study, highlighting its potential as a treatment for bone erosion caused by inflammation (Kim et al., 2010).
Synergistic Antitumor Effect
Research has shown that amorphigenin can synergistically enhance the antitumor effects of cisplatin in cisplatin-resistant human lung adenocarcinoma A549/DDP cells. It inhibits cell proliferation, induces apoptosis, and reduces the expression of lung resistance protein (LRP), suggesting a promising role in cancer therapy (Zhong et al., 2016).
Larvicidal Activity
Amorphigenin exhibits strong larvicidal activity against the larvae of Culex pipiens pallens. It affects mitochondrial complex I activity and protein synthesis in the larvae, indicating its potential use in mosquito control (Liang et al., 2015).
Depigmentation Effect
A study on Amorpha fruticosa L. root extract, containing amorphigenin, revealed its potential in inducing depigmentation. Amorphigenin activates AMPK without affecting mTOR and induces degradation of melanosome proteins through an AMPK-dependent autophagy process. This suggests its application in treatments for hyperpigmentation (Lee et al., 2022).
Inhibition of Prostate Cancer Cell Proliferation
Hydroxylated rotenoids like amorphigenin selectively inhibit the proliferation of prostate cancer cells. They interfere with mitochondrial complex I, decrease oxygen consumption, and show selectivity towards cancer cells, making them promising candidates for prostate cancer therapy (Russell et al., 2020).
properties
CAS RN |
4208-09-7 |
---|---|
Product Name |
Amorphigenin |
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1 |
InChI Key |
ZJMLELXRQUXRIU-HBGVWJBISA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)OC |
SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8'-hydroxyrotenone amorphigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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